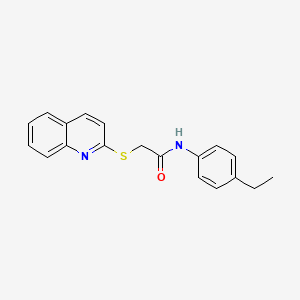
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMA-2 and belongs to the class of phenethylamine derivatives. TMA-2 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
TMA-2 acts as a partial agonist at serotonin receptor sites, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By binding to the 5-HT2A receptor, TMA-2 can modulate these processes and produce various effects.
Biochemical and Physiological Effects:
TMA-2 has been found to produce various biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems. TMA-2 has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in lab experiments, including its ability to selectively activate the 5-HT2A receptor and its anti-inflammatory effects. However, TMA-2 also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for synthesis.
Direcciones Futuras
There are several future directions for research on TMA-2, including the development of new drugs based on its anti-inflammatory effects, the study of its potential therapeutic applications in depression and anxiety disorders, and the investigation of its potential toxicity and adverse effects on human health. Additionally, further research is needed to elucidate the exact mechanisms underlying TMA-2's effects on the brain and other physiological systems.
In conclusion, TMA-2 is a promising compound for scientific research due to its potential applications in various fields. Its selective activation of the 5-HT2A receptor and anti-inflammatory effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on human health and to develop safer synthesis methods.
Métodos De Síntesis
TMA-2 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The synthesis of TMA-2 requires expertise in organic chemistry and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
TMA-2 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, TMA-2 has been found to exhibit serotonin receptor agonist activity, which may have implications for the treatment of depression and anxiety disorders. In pharmacology, TMA-2 has been shown to have anti-inflammatory effects, making it a promising candidate for the development of new drugs. In toxicology, TMA-2 has been studied for its potential toxicity and adverse effects on human health.
Propiedades
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAELNKIBIHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
